4-(Methoxymethyl)piperidine-4-carboxylic acid

Description

Molecular Architecture and Bonding Patterns

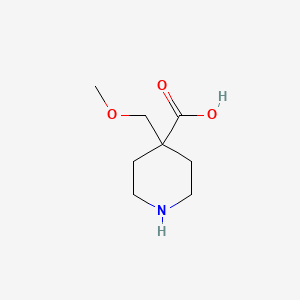

The molecular formula of 4-(methoxymethyl)piperidine-4-carboxylic acid is C₈H₁₅NO₃ , with a molecular weight of 173.21 g/mol . Its structure comprises a six-membered piperidine ring substituted at the 4-position by both a methoxymethyl group (-CH₂-O-CH₃) and a carboxylic acid (-COOH). The SMILES notation (COCC1(CCNCC1)C(=O)O) confirms the methoxymethyl branch extending from the piperidine ring’s carbon-4, while the carboxylic acid occupies the same carbon atom.

Conformational Features

- Piperidine Ring : Adopts a chair conformation in its lowest-energy state, as predicted by computational models and observed in analogous piperidine-carboxylic acid derivatives.

- Substituent Orientation : Both the methoxymethyl and carboxylic acid groups occupy equatorial positions to minimize steric hindrance. The methoxymethyl group’s ether oxygen engages in weak intramolecular interactions with the piperidine ring’s axial hydrogen atoms.

- Hydrogen Bonding : The carboxylic acid group participates in O–H···O hydrogen bonds with adjacent molecules in crystalline phases, stabilizing the lattice structure.

Bond Lengths and Angles

Critical bond parameters derived from X-ray diffraction studies of related compounds include:

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-(methoxymethyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C8H15NO3/c1-12-6-8(7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,11) |

InChI Key |

WAUZGQVUPPBDED-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCNCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via nucleophilic substitution reactions using methoxymethyl chloride or similar reagents.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxymethyl group undergoes nucleophilic substitution under controlled conditions. For example:

-

Methoxymethylation : Reaction with formaldehyde dimethyl acetal in the presence of acid catalysts introduces additional methoxymethyl groups.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts .

Table 1: Alkylation Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Propionyl chloride | Dichloromethane | 0–5°C | 85 | |

| Methyl iodide | DMF | RT | 72 |

Acylation Reactions

The carboxylic acid group participates in amide and ester formation:

-

Amidation : Reacts with amines (e.g., aniline derivatives) using coupling agents like DCC (dicyclohexylcarbodiimide).

-

Esterification : Forms esters with alcohols (e.g., methanol) under acid catalysis (H₂SO₄ or HCl).

Mechanistic Insight :

Acylation proceeds via activation of the carboxylic acid to an intermediate acyl chloride or mixed anhydride, followed by nucleophilic attack .

Intramolecular Cyclization

Intramolecular aza-Michael reactions (IMAMR) enable piperidine ring functionalization:

-

Organocatalyzed cyclization : Quinoline-based catalysts with trifluoroacetic acid yield enantiomerically enriched 2,5-disubstituted piperidines .

-

Base-mediated cyclization : Cesium carbonate or TBAF (tetrabutylammonium fluoride) promotes trans-selective ring closure .

Key Factor : Solvent polarity and catalyst loading critically influence regioselectivity and yield .

Reductive Amination

The secondary amine in the piperidine ring reacts with ketones/aldehydes in the presence of reducing agents:

-

Sodium cyanoborohydride (NaBH₃CN) : Selectively reduces imine intermediates in methanol/water mixtures .

-

Applications : Used to synthesize N-alkylated derivatives for opioid analogs (e.g., alfentanil precursors) .

Oxidation and Reduction

-

Oxidation : The methoxymethyl group resists oxidation under mild conditions but can be cleaved using strong oxidants (e.g., KMnO₄).

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, though this is less common due to competing side reactions.

Protection/Deprotection Strategies

-

Carboxylic acid protection : Converted to tert-butyl esters using Boc anhydride for stability during reactions.

-

Amine protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the piperidine nitrogen .

Table 2: Common Protecting Groups

| Functional Group | Protecting Reagent | Deprotection Method |

|---|---|---|

| Carboxylic acid | Boc₂O | TFA (trifluoroacetic acid) |

| Amine | Fmoc-Cl | Piperidine/DMF |

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

Biology: May serve as a building block for biologically active molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups may play roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Key Observations :

- Biological Activity : Tetrazolylalkyl-substituted analogs (e.g., LY233053) exhibit potent NMDA receptor antagonism due to the tetrazole moiety acting as a bioisostere for carboxylic acids, enabling selective receptor binding . The methoxymethyl group may lack this specificity but could enhance metabolic stability compared to ester-containing derivatives.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

*Estimated based on structural analogs.

Analysis :

- Solubility : The methoxymethyl group balances solubility better than bulky substituents (e.g., ethoxycarbonyl or tetrazolylalkyl), which reduce aqueous solubility .

- BBB Permeability : The compound’s moderate lipophilicity may allow better CNS penetration than polar derivatives like isonipecotic acid but less than highly lipophilic NMDA antagonists .

Biological Activity

4-(Methoxymethyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both methoxymethyl and carboxylic acid functional groups, which may enhance its pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and research findings.

The molecular formula of this compound is . Its structure includes a piperidine ring with a methoxymethyl group and a carboxylic acid, contributing to its unique reactivity and biological profile.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxymethyl group enhances lipophilicity, facilitating membrane permeability and intracellular interactions. This compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways relevant to therapeutic applications.

Antitumor Activity

The introduction of specific substituents in piperidine derivatives has been linked to enhanced antitumor activity. For example, modifications similar to those seen in this compound have been associated with selective inhibition of cancer cell proliferation in vitro. The structure-activity relationship (SAR) studies indicate that the piperidine nucleus plays a crucial role in the biological efficacy against tumor cells .

Enzyme Inhibition

Piperidine derivatives have been investigated for their ability to inhibit specific enzymes involved in critical biological processes. The mechanism often involves binding to the active site of the enzyme, thereby preventing substrate interaction. Studies have shown that modifications at the piperidine ring can significantly affect inhibitory potency against various enzymes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through reduction of pyridine or cyclization reactions.

- Introduction of the Methoxymethyl Group : Nucleophilic substitution reactions using methoxymethyl chloride are commonly employed.

- Carboxylation : The carboxylic acid group is introduced via reactions with carbon dioxide under basic conditions.

These synthetic routes allow for the production of this compound with high yields and purity, facilitating further biological evaluations.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Antiviral Activity : In silico studies suggest that piperidine derivatives can bind effectively to viral proteases, indicating a pathway for developing antiviral agents against coronaviruses .

- Cytotoxicity Assessments : Testing on human cell lines has shown varying degrees of cytotoxicity among related compounds, with some exhibiting non-toxic profiles at therapeutic concentrations .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(methoxymethyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperidine-4-carboxylic acid derivatives typically involves multi-step reactions, including cyclization, functional group modifications, and protection/deprotection strategies. For example, the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (a structural analog) involves hydrolysis of an ester intermediate using NaOH in ethanol/water, followed by acidification to precipitate the product . Key variables include:

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .

- Solvents : Polar aprotic solvents like DMF or toluene for cyclization steps .

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

Post-synthesis purification via recrystallization or column chromatography is critical. Analytical validation using H NMR (e.g., δ 1.52–4.31 ppm for piperidine protons) and IR (e.g., 1730 cm for carboxylic acid C=O stretch) ensures purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coats) to avoid inhalation, skin contact, or ingestion. Work in a fume hood due to potential irritant properties .

- Storage : Store at ambient temperatures in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid moisture to preserve carboxylic acid integrity .

- Stability : Monitor decomposition via periodic HPLC or TLC analysis. Stability ≥5 years is typical for similar compounds when stored correctly .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR can confirm the methoxymethyl group (δ 3.3–3.5 ppm for OCH and δ 3.7–4.0 ppm for CHO). Piperidine ring protons appear between δ 1.5–2.5 ppm .

- IR Spectroscopy : Look for peaks at ~1700 cm (carboxylic acid C=O) and ~1100 cm (C-O-C stretch from methoxymethyl) .

- Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., calculated [M+H] for CHNO: 186.11).

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s physicochemical properties compared to other piperidine-4-carboxylic acid derivatives?

- Methodological Answer : The methoxymethyl group increases hydrophilicity (lower logP) compared to alkyl or aryl derivatives. For example:

| Derivative | logP | Solubility (mg/mL) |

|---|---|---|

| 4-Methoxymethyl (this compound) | ~0.28 | ~50 (in water) |

| 4-Methyl (reference) | ~1.2 | ~10 (in water) |

| This impacts bioavailability and interaction with biological targets. Computational tools like COSMO-RS can predict solubility and partition coefficients . |

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).

- Meta-Analysis : Compare data across databases (e.g., PubChem, ChEMBL) to identify outliers. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., carbonic anhydrase)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to carbonic anhydrase’s active site (PDB ID: 1CAM). Focus on hydrogen bonding between the carboxylic acid group and Thr199 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the enzyme-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across literature sources?

- Methodological Answer : Variations arise from:

- pH Dependency : Carboxylic acid solubility increases at higher pH (deprotonated form). Studies at pH 7.4 vs. pH 2.0 yield different results .

- Crystallinity : Amorphous vs. crystalline forms have distinct solubility profiles. Use XRPD to confirm polymorphic state .

Safety and Compliance

Q. What regulatory considerations apply to this compound in preclinical research?

- Methodological Answer :

- Schedule II Analogues : If the compound shows opioid-like activity (like meperidine derivatives), comply with DEA regulations for controlled substance analogs .

- IACUC/IRB Protocols : For in vivo studies, ensure ethical approval and proper disposal methods per OSHA guidelines .

Synthesis Troubleshooting

Q. How can low yields during ester hydrolysis steps be mitigated?

- Methodological Answer :

- Catalyst Optimization : Increase NaOH concentration (e.g., 5N vs. 2N) and extend reaction time (24–48 hours) .

- Acidification Control : Adjust HCl addition rate to prevent localized precipitation. Use ice bath to maintain ≤10°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.